molecular formula C13H11FO B6370871 5-(3-Fluorophenyl)-2-methylphenol CAS No. 1261900-72-4

5-(3-Fluorophenyl)-2-methylphenol

Cat. No.: B6370871
CAS No.: 1261900-72-4
M. Wt: 202.22 g/mol
InChI Key: XLZCSFYKLSWCHP-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-2-methylphenol is a phenolic compound featuring a fluorophenyl substituent at the 5-position and a methyl group at the 2-position of the phenol ring. Fluorine atoms are known to enhance lipophilicity and metabolic stability, while methyl groups influence steric effects and solubility. These features make such compounds relevant in pharmaceutical and agrochemical research, particularly in targeting enzymes or receptors where electron-withdrawing groups and hydrophobic interactions are critical .

Properties

IUPAC Name

5-(3-fluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCSFYKLSWCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683687
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-72-4
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 2-methylphenol.

    Diazotization: 3-Fluoroaniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methylphenol in the presence of a copper catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Chemistry

5-(3-Fluorophenyl)-2-methylphenol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic benefits.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets. It is also used in the development of fluorescent probes for imaging applications.

Medicine

The compound has shown promise in medicinal chemistry as a potential lead compound for the development of new drugs targeting specific enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the phenol group participates in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituted Phenols with Fluorophenyl Groups

  • 5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1): Structure: Differs by having a methoxy group (instead of methyl) at the 2-position and two fluorine atoms at the 3,5-positions of the phenyl ring. The additional fluorine atom enhances hydrophobicity, which may improve blood-brain barrier penetration . Molecular Formula: C₁₃H₁₀F₂O₂; Molecular Weight: 248.21 g/mol.
  • 5-(2-Chlorobenzyl)-3-trifluoromethylphenol: Structure: Features a chlorobenzyl group and a trifluoromethyl substituent. Impact: The trifluoromethyl group is strongly electron-withdrawing, increasing the phenol’s acidity (lower pKa). Chlorine adds steric bulk and may influence halogen bonding interactions . Molecular Formula: C₁₄H₁₀ClF₃O; Molecular Weight: 286.68 g/mol.

Methyl-Substituted Phenols with Varied Aromatic Substituents

  • 5-[(2-Hydroxyethyl)amino]-2-methylphenol (CAS 55302-96-0): Structure: Replaces the fluorophenyl group with a hydroxyethylamino substituent. Impact: The amino group introduces hydrogen-bonding capacity, enhancing water solubility. This structural variation shifts applications toward dyes or metal chelators rather than hydrophobic drug candidates . Molecular Formula: C₉H₁₃NO₂; Molecular Weight: 167.20 g/mol.
  • 5-(4-Chlorophenyl)-2-methylfuran-3-yl methanol: Structure: Chlorophenyl and furan rings replace the phenol core. Impact: The furan oxygen increases polarity, while the chlorophenyl group contributes to antimicrobial activity, as seen in similar agrochemicals . Molecular Formula: C₁₂H₁₁ClO₂; Molecular Weight: 222.67 g/mol.

Heterocyclic Derivatives with 3-Fluorophenyl Moieties

  • 4-Amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol: Structure: Integrates fluorophenyl into a triazole-pyrazole hybrid. Key Feature: The thiol group enables disulfide bond formation, critical for enzyme inhibition .
  • 3-(3-Fluorophenyl)-5-methoxy-2-methyl-4H-chromen-4-one: Structure: Chromenone core with fluorophenyl and methyl groups. Application: Such compounds are explored as kinase inhibitors, where the planar chromenone system facilitates π-π stacking with ATP-binding pockets .

Data Tables Comparing Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Bioactivity References
5-(3-Fluorophenyl)-2-methylphenol (Target) C₁₃H₁₁FO 202.22 3-Fluorophenyl, 2-methyl Inferred: Moderate acidity, lipophilic
5-(3,5-Difluorophenyl)-2-methoxyphenol C₁₃H₁₀F₂O₂ 248.21 3,5-Difluorophenyl, 2-methoxy Enhanced hydrophobicity
5-[(2-Hydroxyethyl)amino]-2-methylphenol C₉H₁₃NO₂ 167.20 2-Methyl, hydroxyethylamino High water solubility
5-(4-Chlorophenyl)-2-methylfuran-3-yl methanol C₁₂H₁₁ClO₂ 222.67 4-Chlorophenyl, furan, methanol Antimicrobial potential
4-Amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol C₁₁H₉FN₆S 276.29 3-Fluorophenyl, triazole-thiol Antifungal (CYP51 inhibition)

Q & A

Q. What are the common synthetic routes for 5-(3-Fluorophenyl)-2-methylphenol, and how can reaction conditions be optimized for yield?

The synthesis of fluorinated phenolic derivatives often involves multi-step strategies. A typical approach includes:

  • Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce the 3-fluorophenyl group to a pre-functionalized phenolic backbone .
  • Selective methylation at the ortho position using methylating agents (e.g., dimethyl sulfate) under basic conditions .
  • Optimization of reaction conditions (e.g., temperature, catalyst loading, solvent polarity) to enhance yield. For example, palladium-catalyzed couplings may require inert atmospheres and precise stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

  • <sup>1</sup>H/</sup><sup>19</sup>F NMR : Fluorine-coupled proton splitting in aromatic regions (δ 6.5–7.5 ppm) and distinct <sup>19</sup>F signals (δ -110 to -120 ppm) confirm fluorophenyl substitution .
  • FT-IR : O-H stretching (~3200 cm<sup>-1</sup>) and C-F vibrations (~1250 cm<sup>-1</sup>) validate phenolic and fluorinated groups .
  • HPLC-MS : Retention times and molecular ion peaks ([M+H]<sup>+</sup>) ensure purity and molecular weight confirmation .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility and stability data for fluorinated phenolic compounds?

Discrepancies in solubility/stability may arise from:

  • Crystallinity vs. amorphous forms : Use differential scanning calorimetry (DSC) to identify polymorphic states .
  • pH-dependent stability : Conduct accelerated stability studies in buffered solutions (pH 1–12) to assess degradation pathways .
  • Solvent polarity effects : Compare solubility in aprotic (e.g., DMSO) vs. protic solvents (e.g., ethanol) using UV-Vis spectroscopy .

Q. What strategies are employed to study regioselectivity challenges in electrophilic substitution reactions on fluorophenyl derivatives?

  • Computational modeling : Density Functional Theory (DFT) predicts electron density distribution to identify reactive sites (e.g., para vs. meta positions) .
  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to steer electrophilic attacks, followed by deprotection .
  • Isotopic labeling : Track substitution patterns via <sup>2</sup>H or <sup>13</sup>C NMR in deuterated solvents .

Q. How can computational modeling predict the biological interactions of this compound with target enzymes?

  • Molecular docking : Simulate binding affinity to enzymes (e.g., cytochrome P450) using software like AutoDock, focusing on fluorophenyl hydrophobic interactions and hydrogen bonding .
  • MD simulations : Assess stability of ligand-enzyme complexes over nanoseconds to identify critical residues for binding .
  • QSAR models : Corrogate substituent effects (e.g., fluorine position) with bioactivity data to design analogs with improved potency .

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